Scientific Field: Organic Chemistry
Summary of Application: Benzenesulfonic acid is used to produce phenol.
Methods of Application: The synthesis of phenol from benzenesulfonic acid typically involves the reaction of benzene with hot concentrated sulfuric acid.
Results or Outcomes: The outcome of this process is the production of phenol, a valuable chemical in various industries.
Scientific Field: Industrial Chemistry
Summary of Application: Benzenesulfonic acid is used in the production of surfactants. These are compounds that lower the surface tension between two liquids or between a liquid and a solid.
Methods of Application: This involves the reaction of benzenesulfonic acid with metal or amine salts.
Results or Outcomes: The result is a variety of surfactants that have wide applications in industries such as detergents, emulsifiers, and dispersants.
Scientific Field: Pharmaceutical Chemistry
Methods of Application: The specific methods of application can vary depending on the specific drug being synthesized.
Results or Outcomes: The result is a range of pharmaceutical drugs that have various therapeutic applications.
Summary of Application: Benzenesulfonic acid acts as an acid catalyst for direct esterification of amino acids and peptides.
Methods of Application: The specific methods of application can vary depending on the specific esterification reaction.
Results or Outcomes: The result is the formation of esters, which are important in a variety of chemical reactions.
Scientific Field: Polymer Chemistry
Summary of Application: Benzenesulfonic acid can be used as the third monomer in the Polyester procession of esterification, which can improve the product’s dying ability.
Methods of Application: The specific methods of application can vary depending on the specific polyester processing.
Results or Outcomes: The result is improved polyester products with enhanced dying ability.
Scientific Field: Catalysis
Summary of Application: Benzenesulfonic acid-grafted UIO-66 with improved hydrophobicity acts as a stable Brønsted acid catalyst.
Methods of Application: UIO-66—PhSO3H was obtained by grafting benzenesulfonic acid on the surface of the pristine UIO-66 to introduce the hydrophobicity, as well as the Brønsted acidity.
Results or Outcomes: UIO-66—PhSO3H promoted the conversion of cyclohexyl acetate at ca.
Scientific Field: Material Science
Summary of Application: Benzenesulfonic acid is used in the process of polishing and decolorizing glass.
Methods of Application: The specific methods of application can vary depending on the specific glass polishing and decolorizing process.
Results or Outcomes: The result is polished and decolorized glass that has wide applications in various industries.
Summary of Application: Benzenesulfonic acid is used in various types of coatings.
Methods of Application: The specific methods of application can vary depending on the specific coating process.
Results or Outcomes: The result is a variety of coatings that have wide applications in industries such as automotive, aerospace, and electronics.
Summary of Application: Benzenesulfonic acid is used to catalyze organic reactions.
Methods of Application: The specific methods of application can vary depending on the specific organic reaction.
Results or Outcomes: The result is a variety of organic compounds that have wide applications in industries such as pharmaceuticals, agrochemicals, and polymers.
Summary of Application: Benzenesulfonic acid is used as a corrosion inhibitor.
Methods of Application: The specific methods of application can vary depending on the specific corrosion prevention process.
Results or Outcomes: The result is enhanced lifespan and performance of metal components in various industries.
Scientific Field: Textile Industry
Methods of Application: The specific methods of application can vary depending on the specific dyeing process.
Scientific Field: Pharmaceutical and Agricultural Chemistry
Summary of Application: Benzenesulfonic acid can be used as the catalyst in medicine, agricultural chemical.
Methods of Application: The specific methods of application can vary depending on the specific synthesis process.
Results or Outcomes: The result is a variety of pharmaceutical and agricultural chemicals.
Benzenesulfonic acid is the simplest aromatic sulfonic acid, characterized by its strong acidity and high water solubility. Its chemical formula is , with a molecular weight of approximately 158.17 g/mol. This compound has been known since at least the 1880s and is produced through the sulfonation of benzene using concentrated sulfuric acid or sulfur trioxide . The compound exists as a colorless solid, often found in hydrated forms, and exhibits a pKa of approximately -2.8, indicating its strong acidic nature .
Benzenesulfonic acid exhibits various biological activities. It is known for its role as an acid catalyst in organic reactions and is utilized in the synthesis of pharmaceutical compounds. Its salts, particularly sodium benzenesulfonate, are employed as counterions in drug formulations, enhancing solubility and stability . Additionally, benzenesulfonic acid derivatives have been studied for their potential anti-inflammatory and antimicrobial properties, although more research is needed to fully elucidate these effects .
The primary method for synthesizing benzenesulfonic acid involves the following steps:
Benzenesulfonic acid has diverse applications across various industries:
Research on interaction studies involving benzenesulfonic acid primarily focuses on its behavior in biological systems and its interactions with other chemical entities:
Several compounds share structural similarities with benzenesulfonic acid, including:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Toluene sulfonic acid | Derived from toluene; used in similar applications. | |
Naphthalene sulfonic acid | More complex structure; used in dye manufacturing. | |
Phenylsulfinic acid | Contains a sulfinyl group; less acidic than sulfonic acids. | |
Alkylbenzenesulfonates | Varies | Surfactants derived from alkylbenzene; widely used in detergents. |
Benzenesulfonic acid stands out due to its simplicity as the most basic aromatic sulfonic acid. Its strong acidity, high solubility, and versatility make it integral in both industrial applications and academic research. Unlike its derivatives, which may have more complex structures or functionalities, benzenesulfonic acid serves as a fundamental building block for various chemical syntheses.
Benzenesulfonic acid exhibits a distinctive molecular architecture consisting of a benzene ring directly attached to a sulfonic acid functional group [1] [2]. The molecular formula is C₆H₆O₃S with a molecular weight of 158.175 atomic mass units [3] [2]. The compound demonstrates an achiral stereochemistry with zero defined stereocenters and no electron-to-zeta centers [2].
The sulfonic acid group attached to the benzene ring adopts a tetrahedral geometry around the sulfur atom [1]. X-ray crystallographic analysis confirms that the sulfur center maintains tetrahedral coordination with three oxygen atoms and one carbon atom from the phenyl ring [1]. The carbon-sulfur bond distance is measured at 1.75 Ångströms, while the sulfur-oxygen double bonds average 1.43 Ångströms, and the sulfur-hydroxyl bond extends to 1.55 Ångströms [1].
The planar benzene ring structure remains largely unperturbed by the sulfonic acid substitution, maintaining its characteristic aromatic bonding pattern [1]. The sulfonic acid group functions as a strong electron-withdrawing substituent, significantly affecting the electronic distribution within the aromatic system [4]. This electron withdrawal results in deactivation of the benzene ring toward further electrophilic aromatic substitution reactions and directs subsequent substitutions to the meta positions [4].
The molecular structure demonstrates significant resonance stabilization through the interaction between the benzene ring and the sulfonic acid group [1] [2]. The compound exists as a zwitterionic species in the solid state, which contributes to its high melting point and deliquescent nature [2]. The Simplified Molecular Input Line Entry System representation of the molecule is OS(=O)(=O)C1=CC=CC=C1 [2].
Infrared spectroscopic analysis of benzenesulfonic acid reveals characteristic absorption bands that confirm the presence of both aromatic and sulfonic acid functional groups [5] [6]. The vibrational spectrum exhibits distinctive peaks corresponding to sulfur-oxygen stretching modes, aromatic carbon-hydrogen stretching, and hydroxyl group vibrations [6]. Computational studies using density functional theory methods including Local Spin Density Approximation, Becke three-parameter Lee-Yang-Parr, and Modified Perdew-Wang one-parameter Perdew-Wang ninety-one functional approaches have been employed to interpret the experimental infrared data [6].
The sulfonic acid group displays characteristic absorption bands in the region associated with sulfur-oxygen double bond stretching vibrations [7]. The aromatic carbon-hydrogen stretching modes appear in the expected range for substituted benzene derivatives [6]. The hydroxyl group of the sulfonic acid moiety contributes to the hydrogen-bonding interactions observed in the solid state structure [6].
Proton nuclear magnetic resonance spectroscopy of benzenesulfonic acid in deuterium oxide solvent reveals the characteristic aromatic proton signals [8] [9]. The five aromatic protons appear as a complex multiplet in the aromatic region, reflecting the symmetrical substitution pattern of the benzene ring [9]. The sulfonic acid proton is typically not observed in aqueous solution due to rapid exchange with the solvent [9].
Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation [10]. The aromatic carbon atoms display characteristic chemical shifts consistent with a monosubstituted benzene ring bearing an electron-withdrawing sulfonic acid group [10]. The carbon atom directly bonded to the sulfonic acid group exhibits a distinctive downfield shift compared to the other aromatic carbons [10].
Mass spectrometric analysis of benzenesulfonic acid employs both gas chromatography-mass spectrometry and liquid chromatography-mass spectrometry techniques [11] [12]. The molecular ion peak appears at mass-to-charge ratio 158, corresponding to the molecular weight of the compound [11]. Characteristic fragmentation patterns include the loss of the hydroxyl group from the sulfonic acid moiety, resulting in a base peak at mass-to-charge ratio 79.9574 [11].
Tandem mass spectrometry reveals additional fragmentation pathways [11]. A significant fragment ion appears at mass-to-charge ratio 93.0346, representing approximately 49.72% relative intensity in one fragmentation mode and 31.33% in another [11]. The molecular ion peak at mass-to-charge ratio 156.9964 maintains approximately 20.79% relative intensity [11]. These fragmentation patterns provide definitive identification of the benzenesulfonic acid structure [12].
Electrospray ionization mass spectrometry in negative ion mode demonstrates the compound's strong acidity through the formation of deprotonated molecular ions [11]. The collision cross section has been determined using drift tube ion mobility spectrometry with nitrogen buffer gas, providing additional structural information about the gas-phase conformation [11].
Benzenesulfonic acid crystallizes in the orthorhombic crystal system with space group Pca₂₁ (number 29) [13]. The unit cell parameters are: a = 15.3524(8) Ångströms, b = 5.7180(3) Ångströms, and c = 15.3395(9) Ångströms [13]. The unit cell volume measures 1346.58(13) cubic Ångströms with eight formula units per unit cell (Z = 8) [13]. X-ray diffraction data collected at 200 Kelvin yielded reliability factors of R(gt F) = 0.0253 and wR(ref F²) = 0.0663 [13].
The crystal structure exhibits colorless block morphology with typical dimensions of 0.59 × 0.39 × 0.31 millimeters [13]. Data collection employed molybdenum Kα radiation (wavelength 0.71073 Ångströms) using a Bruker APEX-II diffractometer with phi and omega scan modes [13]. The linear absorption coefficient measures 0.42 per millimeter, and data completeness exceeds 99% to a maximum theta angle of 28.3 degrees [13].
Benzenesulfonic acid demonstrates pronounced hygroscopic behavior and readily forms hydrated crystal forms [14] [15]. The compound crystallizes from aqueous solution as a deliquescent sesquihydrate containing 1.5 molecules of water per molecule of benzenesulfonic acid [14] [16]. This sesquihydrate form, with chemical formula 2C₆H₆O₃S·3H₂O and molecular weight 370.4 grams per mole, melts at 43-44°C [14] [16].
A monohydrate form also exists, containing one water molecule per acid molecule and exhibiting a melting point of 45-46°C [14] [17]. The monohydrate structure has molecular formula C₆H₈O₄S with molecular weight 176.186 grams per mole [17]. Complete dehydration yields anhydrous benzenesulfonic acid with a significantly higher melting point of 65-66°C [14] [18].
The anhydrous form can be distilled without decomposition at 171-172°C under reduced pressure of 0.13 millibar [14]. The deliquescent nature of the hydrated forms necessitates careful storage under controlled atmospheric conditions [19] [18]. The compound's strong hygroscopic character reflects the extensive hydrogen bonding network formed between the sulfonic acid groups and water molecules in the crystal lattice [14] [20].
Corrosive;Irritant